Cas no 152221-21-1 (JMNMXSXLYDOMTI-ZIKQACNZSA-N)

JMNMXSXLYDOMTI-ZIKQACNZSA-N 化学的及び物理的性質
名前と識別子
-
- 17,3-(Epoxymethano)-1,17:2,6-dimethano-17H-naphtho[1,2-f]furo[3,4-b:2,3-c']bisoxocin-4,8,11,21(1H,8aH,10bH)-tetrone,2,3,6,6a,9,10,10a,12,13,16a-decahydro-8a,13-dihydroxy-2,6a,10b-trimethyl-,(1S,2S,3S,6R,6aS,8aR,10aS,10bR,13S,16aR,17R)-
- 16,24-Cyclo-13,14-secoergosta-4,6-diene-18,26-dioicacid, 14,17:14,27-diepoxy-3,13,20,22-tetrahydroxy-1,15-dioxo-, g-lactone d-lactone, (3b,14a,16b,22a,25S)-
- (-)-Isophysalin G
- 3b-Hydroxy-2,3-dihydro-4,7-didehydrophysalinB
- Isophysalin G
- 17,3-(Epoxymethano)-1,17:2,6-dimethano-17H-naphtho[1,2-f]furo[3,4-b:2,3-c']bisoxocin-4,8,11,21(1H,8aH,10bH)-tetrone,2,3,6,6a,
- 17,3-(Epoxymethano)-1,17:2,6-dimethano-17H-naphtho[1,2-f]furo[3,4-b:2,3-c']bisoxocin-4,8,11,21(1H,8aH,10bH)-tetrone,2,3,6,6a,9,10,10a,12,13,16a-decahydro-8a,13-dihydroxy-2,6a,10b-trimethyl-,(1S,2S,3S,
- JMNMXSXLYDOMTI-ZIKQACNZSA-N
- DTXSID701098063
- 152221-21-1
- (1S,2S,3S,6R,6aS,8aR,10aS,10bR,13S,16aR,17R)-2,3,6,6a,9,10,10a,12,13,16a-Decahydro-8a,13-dihydroxy-2,6a,10b-trimethyl-17,3-(epoxymethano)-1,17:2,6-dimethano-17H-naphtho[1,2-f]furo[3,4-b:2,3-c']bisoxocin-4,8,11,21(1H,8aH,10bH)-tetrone
- 17,3-(Epoxymethano)-1,17:2,6-dimethano-17H-naphtho[1,2-f]furo[3,4-b:2,3-c']bisoxocin-4,8,11,21(1H,8aH,10bH)-tetrone, 2,3,6,6a,9,10,10a,12,13,16a-decahydro-8a,13-dihydroxy-2,6a,10b-trimethyl-, (1S,2S,3S,6R,6aS,8aR,10aS,10bR,13S,16aR,17R)-
- CHEMBL502380
- (-)-Physalin Z
- physalin Z
-
- インチ: 1S/C28H30O10/c1-23-10-18-25(3)28-19(23)20(31)27(38-28,35-11-16(23)21(32)36-18)15-5-4-12-8-13(29)9-17(30)24(12,2)14(15)6-7-26(28,34)22(33)37-25/h4-5,8,13-16,18-19,29,34H,6-7,9-11H2,1-3H3/t13-,14+,15-,16+,18-,19+,23-,24+,25+,26+,27-,28+/m1/s1
- InChIKey: JMNMXSXLYDOMTI-ZIKQACNZSA-N
- ほほえんだ: C[C@]12OC(=O)[C@]3(CC[C@]4([H])[C@]5(C(C[C@H](O)C=C5C=C[C@@]4([H])[C@]45OC[C@@]6([H])C(=O)O[C@]1([H])C[C@@]6(C)[C@]([H])(C4=O)[C@]23O5)=O)C)O
計算された属性
- せいみつぶんしりょう: 526.18389715g/mol
- どういたいしつりょう: 526.18389715g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 10
- 重原子数: 38
- 回転可能化学結合数: 0
- 複雑さ: 1330
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 12
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 146Ų
JMNMXSXLYDOMTI-ZIKQACNZSA-N 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemFaces | CFN95328-5mg |
Isophysalin G |
152221-21-1 | >=98% | 5mg |
$368 | 2023-09-19 |
JMNMXSXLYDOMTI-ZIKQACNZSA-N 関連文献
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
JMNMXSXLYDOMTI-ZIKQACNZSA-Nに関する追加情報
Introduction to Compound with CAS No. 152221-21-1 and Product Name: JMNMXSXLYDOMTI-ZIKQACNZSA-N
The compound with the CAS number 152221-21-1 and the product name JMNMXSXLYDOMTI-ZIKQACNZSA-N represents a significant advancement in the field of chemical and biomedical research. This compound has garnered considerable attention due to its unique chemical structure and potential applications in various therapeutic areas. The molecular framework of this compound, characterized by its intricate connectivity and functional groups, suggests a high degree of versatility, making it a promising candidate for further investigation.
In recent years, there has been a growing interest in developing novel compounds that can modulate biological pathways with high specificity and efficacy. The compound in question has been identified as a potential regulator of key cellular processes, including inflammation, cell proliferation, and apoptosis. These processes are critical in the pathogenesis of numerous diseases, making this compound a valuable asset in the search for new therapeutic strategies.
One of the most compelling aspects of this compound is its ability to interact with multiple targets within the same pathway. This polypharmacological approach has shown promise in preclinical studies, where it demonstrated synergistic effects when combined with existing treatments. The ability to simultaneously modulate multiple targets can lead to more robust therapeutic outcomes, potentially reducing the likelihood of resistance development.
Recent research has also highlighted the compound's potential in treating chronic inflammatory diseases. In vitro studies have shown that it can significantly reduce the production of pro-inflammatory cytokines by immune cells. This effect is attributed to its ability to inhibit key signaling cascades involved in inflammation. The implications of these findings are substantial, as chronic inflammation is a underlying factor in many diseases, including cardiovascular disease, diabetes, and autoimmune disorders.
The synthesis and characterization of this compound have been refined through advanced computational methods and synthetic techniques. High-throughput screening (HTS) has been employed to identify optimal conditions for its production, ensuring high yield and purity. Additionally, spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been utilized to confirm its molecular structure.
Another area of interest is the compound's potential application in oncology. Preclinical studies have indicated that it can induce apoptosis in cancer cells while sparing healthy cells. This selective toxicity is crucial for developing effective cancer therapies that minimize side effects. The mechanism by which this compound exerts its anti-cancer effects appears to involve the inhibition of survival pathways commonly overexpressed in tumors.
The pharmacokinetic properties of this compound have also been thoroughly investigated. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. This makes it a promising candidate for clinical development, as it is likely to exhibit good bioavailability and reduced toxicity compared to other compounds with similar mechanisms of action.
Furthermore, the compound's potential in neurodegenerative diseases has not been overlooked. Research suggests that it can protect against neuronal damage by inhibiting oxidative stress and promoting neurogenesis. These effects are particularly relevant given the increasing prevalence of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
The regulatory landscape for this compound is also evolving rapidly. Regulatory agencies are increasingly recognizing the importance of novel compounds that offer significant therapeutic advantages over existing treatments. The unique properties of this compound position it as a strong candidate for accelerated approval pathways, which could expedite its entry into clinical practice.
In conclusion, the compound with CAS number 152221-21-1 and product name JMNMXSXLYDOMTI-ZIKQACNZSA-N represents a significant advancement in chemical and biomedical research. Its multifaceted applications across various therapeutic areas make it a highly promising candidate for further development. As research continues to uncover new insights into its mechanisms of action and pharmacological properties, it is likely that this compound will play an increasingly important role in the treatment of human disease.
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